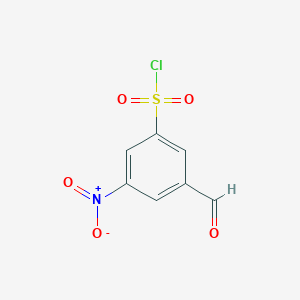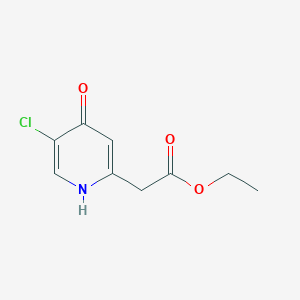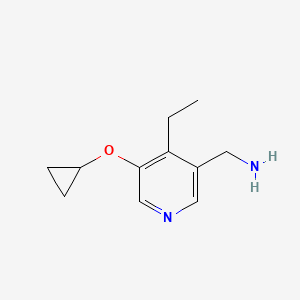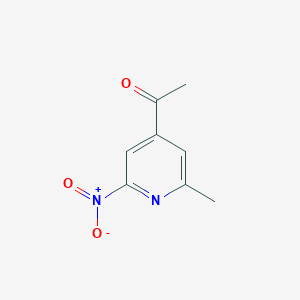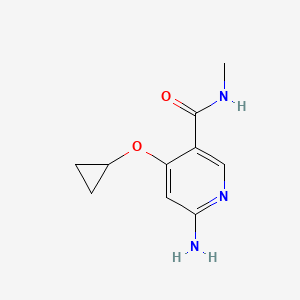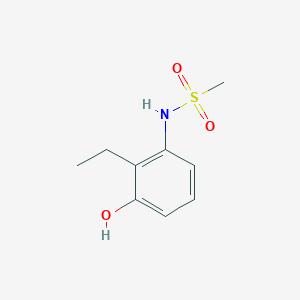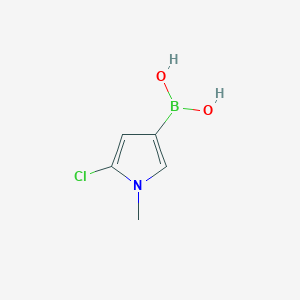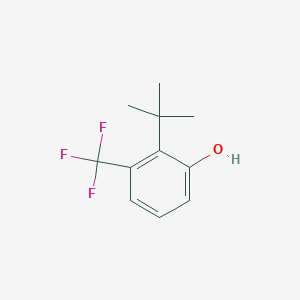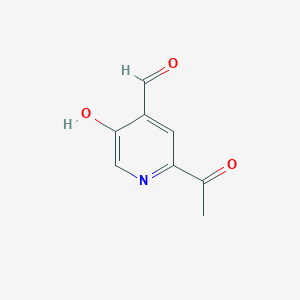
2-Acetyl-5-hydroxyisonicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-5-hydroxyisonicotinaldehyde is an organic compound with the molecular formula C8H7NO3 and a molecular weight of 165.15 g/mol . This compound is characterized by the presence of both acetyl and hydroxy functional groups attached to an isonicotinaldehyde backbone. It is primarily used in research and development settings and is not intended for direct human use .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-5-hydroxyisonicotinaldehyde typically involves the coupling of specific precursors under controlled conditions. One common method involves the reaction of 2-acetyl-5-hydroxybenzaldehyde with isonicotinic acid hydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparations. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions: 2-Acetyl-5-hydroxyisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The acetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 2-acetyl-5-hydroxyisonicotinic acid.
Reduction: Formation of 2-acetyl-5-hydroxyisonicotinalcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Acetyl-5-hydroxyisonicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials
作用機序
The mechanism of action of 2-Acetyl-5-hydroxyisonicotinaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress responses, leading to potential therapeutic effects .
類似化合物との比較
2-Acetyl-5-hydroxybenzaldehyde: Shares a similar structure but lacks the isonicotinic acid moiety.
5-Hydroxyisonicotinaldehyde: Similar backbone but without the acetyl group.
2-Acetylisonicotinaldehyde: Lacks the hydroxy group
Uniqueness: 2-Acetyl-5-hydroxyisonicotinaldehyde is unique due to the presence of both acetyl and hydroxy groups on an isonicotinaldehyde backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .
特性
分子式 |
C8H7NO3 |
|---|---|
分子量 |
165.15 g/mol |
IUPAC名 |
2-acetyl-5-hydroxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H7NO3/c1-5(11)7-2-6(4-10)8(12)3-9-7/h2-4,12H,1H3 |
InChIキー |
LEUQGFBUULOIHQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NC=C(C(=C1)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




